molecular formula C13H16ClNO2 B295079 1-Methylpiperidin-4-yl 3-chlorobenzoate

1-Methylpiperidin-4-yl 3-chlorobenzoate

Cat. No.: B295079
M. Wt: 253.72 g/mol
InChI Key: DEBKOGNIISILTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperidin-4-yl 3-chlorobenzoate is a chemical compound featuring a piperidine ring linked to a 3-chlorobenzoate group. It is supplied for research applications as a chloride salt with the PubChem CID 53350822 . The piperidine ring is a privileged scaffold in medicinal chemistry and drug discovery. Piperidine-containing compounds are frequently investigated for their diverse biological activities and their utility as key intermediates in synthetic pathways. Recent scientific literature highlights the significant research interest in piperidine derivatives, demonstrating their application in developing compounds for a range of therapeutic areas. For instance, piperidine-based molecules are being explored as agonists for the 5-HT 1F receptor for potential migraine treatment , as inhibitors of the NLRP3 inflammasome to target inflammatory pathways , and as novel agents with anti-proliferative properties against various cancer cell lines . The structural features of this compound make it a versatile building block for constructing more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 3-chlorobenzoate

InChI

InChI=1S/C13H16ClNO2/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3

InChI Key

DEBKOGNIISILTK-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, highlighting differences in substituents and functional groups:

Compound Name Substituent on Aromatic Ring Piperidine Substituent Key Structural/Functional Differences Biological/Physicochemical Implications References
1-Methylpiperidin-4-yl 3-chlorobenzoate 3-chloro 1-methyl Reference compound Balanced lipophilicity; potential CNS activity
1-Methylpiperidin-4-yl 4-iodobenzoate 4-iodo 1-methyl Larger halogen (iodine vs. chlorine) Enhanced polarizability; imaging applications
[1-(3-Methylbutyl)piperidin-4-yl] benzoate HCl None (benzoate) 1-(3-methylbutyl) Extended alkyl chain on piperidine Increased lipophilicity; altered pharmacokinetics
Bupropion Hydrochloride derivatives 4-chlorophenyl (propionitrile) 1-methyl Nitrile group instead of ester Antidepressant activity; metabolic stability
(1-Methyl-4-piperidinyl)[3-(3-chlorophenethyl)pyridinyl]methanone HCl 3-chlorophenethyl pyridine 1-methyl Pyridine core; ethyl linker Enhanced receptor binding; hydrochloride salt

Physicochemical Properties

  • Ester vs. Nitrile : Bupropion derivatives with a nitrile group (e.g., 3-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)propionitrile) exhibit greater hydrolytic stability compared to ester-containing compounds like this compound, which may undergo enzymatic cleavage .

Preparation Methods

Coupling Agent-Assisted Esterification

For laboratories avoiding acid chlorides, carbodiimide-based coupling agents (e.g., EDCI, DCC) facilitate direct esterification between 3-chlorobenzoic acid and 1-methylpiperidin-4-ol. This method is exemplified in amide syntheses within the reviewed literature.

Procedure :

  • Activation of Carboxylic Acid :

    • 3-Chlorobenzoic acid (1 equiv), EDCI (1.2 equiv), and DMAP (0.1 equiv) are dissolved in DCM or DMF. The mixture is stirred at room temperature for 30 minutes to form the active ester intermediate.

  • Nucleophilic Attack by 1-Methylpiperidin-4-ol :

    • 1-Methylpiperidin-4-ol (1.5 equiv) is added, and the reaction is stirred for 12–24 hours.

  • Workup and Purification :

    • The solvent is evaporated, and the residue is partitioned between ethyl acetate and 1M HCl. The organic layer is washed with brine, dried, and concentrated.

    • Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the ester.

Advantages :

  • Avoids hazardous acid chloride synthesis.

  • Suitable for acid-sensitive substrates.

Challenges :

  • Lower yields (50–65%) compared to acid chloride route.

  • Requires stoichiometric amounts of coupling agents, increasing cost.

Optimization of Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents (DMF, THF) : Enhance nucleophilicity of 1-methylpiperidin-4-ol by stabilizing transition states.

  • Chlorinated Solvents (DCM) : Ideal for acid chloride reactions due to inertness and ease of removal.

Temperature Control

  • Low Temperatures (0–5°C) : Minimize side reactions (e.g., alcohol oxidation) during acid chloride reactions.

  • Room Temperature : Sufficient for coupling agent methods to proceed without thermal degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : Expected signals include aromatic protons (δ 7.4–8.1 ppm, multiplet for 3-chlorobenzoate), piperidine methyl group (δ 2.3 ppm, singlet), and piperidine methine (δ 4.7–5.0 ppm, multiplet).

  • IR (KBr) : Ester carbonyl stretch at ~1720 cm⁻¹, C-O-C asymmetric stretch at ~1250 cm⁻¹.

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~8.2 minutes.

  • Melting Point : 85–87°C (recrystallized from ethanol).

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Acid Chloride Route : Lower per-unit cost due to high yields but requires SOCl₂ handling infrastructure.

  • Coupling Agent Route : Higher material costs but safer for small-scale production.

Environmental Impact

  • Waste Streams : SOCl₂ reactions generate HCl gas, necessitating scrubbers. Coupling agents produce urea byproducts, requiring aqueous waste treatment.

Alternative Methodologies

Enzymatic Esterification

  • Lipases (e.g., Candida antarctica) in non-aqueous media offer a green chemistry alternative, though yields (40–50%) remain suboptimal compared to chemical methods.

Microwave-Assisted Synthesis

  • Reduced reaction times (2–4 hours) and improved yields (75–80%) reported for analogous esters, though equipment costs are prohibitive for large-scale use .

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